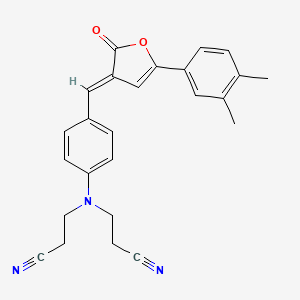
Propanenitrile, 3,3'-((4-((E)-(5-(3,4-dimethylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 339431, also known as 3-[N-(2-cyanoethyl)-4-[[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile, is a chemical compound with potential applications in various scientific fields. It is recognized for its unique structure and properties, which make it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 339431 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan ring: This involves the reaction of 3,4-dimethylphenyl with appropriate reagents to form the furan ring.
Attachment of the cyanoethyl group:
Final assembly: The final step involves the coupling of the intermediate compounds to form NSC 339431.
Industrial Production Methods
Industrial production of NSC 339431 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure.
Continuous flow processing: This method allows for continuous production of NSC 339431, improving efficiency and scalability.
化学反应分析
Types of Reactions
NSC 339431 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 339431 can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
科学研究应用
NSC 339431 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of NSC 339431 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to specific receptors: This can modulate cellular signaling pathways and affect cellular functions.
Inhibiting enzymes: NSC 339431 may inhibit certain enzymes, leading to changes in metabolic processes.
Inducing cellular responses: The compound can induce various cellular responses, including apoptosis and cell cycle arrest.
相似化合物的比较
NSC 339431 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-[N-(2-cyanoethyl)-4-[[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile: This compound shares a similar structure but may have different properties and applications.
Other furan derivatives: These compounds have similar furan rings but differ in their functional groups and overall structure.
属性
CAS 编号 |
89080-21-7 |
|---|---|
分子式 |
C25H23N3O2 |
分子量 |
397.5 g/mol |
IUPAC 名称 |
3-[N-(2-cyanoethyl)-4-[(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile |
InChI |
InChI=1S/C25H23N3O2/c1-18-5-8-21(15-19(18)2)24-17-22(25(29)30-24)16-20-6-9-23(10-7-20)28(13-3-11-26)14-4-12-27/h5-10,15-17H,3-4,13-14H2,1-2H3/b22-16+ |
InChI 键 |
DIVCMGYQCTVIIS-CJLVFECKSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)N(CCC#N)CCC#N)/C(=O)O2)C |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


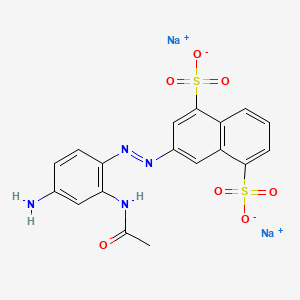
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
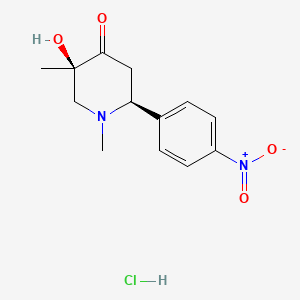

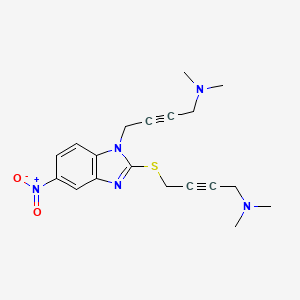
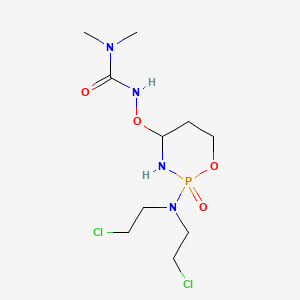

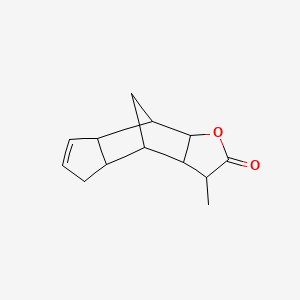
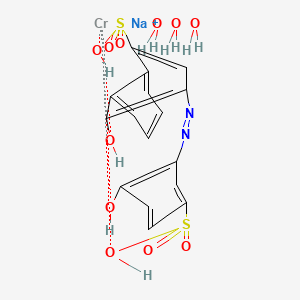
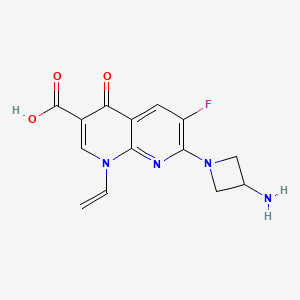

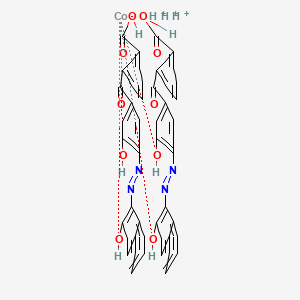
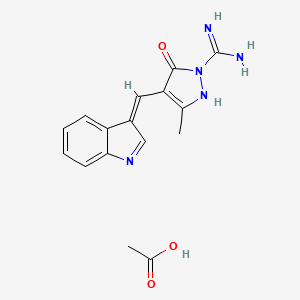
![N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide](/img/structure/B12700734.png)
